molecular formula C21H25ClN2O3 B11329523 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11329523
M. Wt: 388.9 g/mol
InChI Key: WBKRBXJTBBJFQG-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a chlorophenyl group, a morpholine ring, and a methylphenoxy acetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenyl ethylamine with morpholine under controlled conditions to form the intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H25ClN2O3/c1-16-6-8-17(9-7-16)27-15-21(25)23-14-20(24-10-12-26-13-11-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

WBKRBXJTBBJFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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